molecular formula C48H61NO14 B601053 Cabazitaxel Impurity (Oxazolidine Protected) CAS No. 1373171-12-0

Cabazitaxel Impurity (Oxazolidine Protected)

Número de catálogo: B601053
Número CAS: 1373171-12-0
Peso molecular: 876.02
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cabazitaxel Impurity (Oxazolidine Protected) is a derivative of cabazitaxel, a second-generation taxane used in chemotherapy. This impurity is characterized by the presence of an oxazolidine protective group, which is used to enhance the stability and solubility of the compound during synthesis and storage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cabazitaxel Impurity (Oxazolidine Protected) involves multiple steps, starting from the precursor cabazitaxel. The oxazolidine protective group is introduced through a series of chemical reactions, including esterification and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Quality control measures are implemented to ensure the consistency and safety of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Cabazitaxel Impurity (Oxazolidine Protected) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The characterization of cabazitaxel impurity is essential in pharmaceutical development, particularly in the formulation and quality control of cabazitaxel products. Regulatory bodies require detailed impurity profiles to ensure that the final pharmaceutical product is safe for patient use.

  • Regulatory Compliance : The presence of impurities can affect the pharmacokinetics and pharmacodynamics of the drug. Thus, understanding and controlling impurities like the oxazolidine protected form is vital for compliance with regulatory standards .

Analytical Chemistry

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to detect and quantify cabazitaxel impurities. The oxazolidine protected form can serve as a standard reference in these analyses.

  • Method Validation : Researchers utilize this impurity to validate analytical methods, ensuring they can accurately measure cabazitaxel levels in various formulations .

Toxicology Studies

Investigating the toxicological profile of cabazitaxel, including its impurities, is critical for assessing safety during clinical trials.

  • Safety Assessment : Studies have shown that certain impurities can lead to adverse effects, necessitating thorough toxicological assessments to evaluate their impact on patient health .

Case Study 1: Clinical Observational Study

In a multicenter observational study (CAPRISTANA), researchers evaluated cabazitaxel's effectiveness in patients with metastatic castration-resistant prostate cancer. The study highlighted that patients treated with cabazitaxel exhibited similar disease outcomes and safety profiles compared to large phase III clinical trials.

  • Findings : The study reported a median overall survival of 13.2 months and noted that 52.9% of patients achieved disease control. Importantly, health-related quality of life was maintained or improved in a significant proportion of patients .

Case Study 2: Impurity Characterization

Research focusing on the characterization of cabazitaxel oxazolidine impurity has provided insights into its chemical properties and potential effects on drug efficacy.

  • Results : Detailed characterization data have been published, showing how this specific impurity can influence the stability and effectiveness of cabazitaxel formulations .

Table 1: Summary of Clinical Outcomes from CAPRISTANA Study

Outcome MeasureResult
Median Overall Survival13.2 months
Median Progression-Free Survival5.6 months
Disease Control Rate52.9%
Health-Related Quality of LifeMaintained/Improved in 72.5%

Mecanismo De Acción

The mechanism of action of Cabazitaxel Impurity (Oxazolidine Protected) is closely related to that of cabazitaxel. It stabilizes microtubules and inhibits their disassembly, leading to the disruption of mitotic and interphase cellular functions. This results in the inhibition of cell division and induces cell death. The oxazolidine protective group enhances the stability of the compound, allowing for more effective delivery and action within the target cells .

Comparación Con Compuestos Similares

Uniqueness: Cabazitaxel Impurity (Oxazolidine Protected) is unique due to the presence of the oxazolidine protective group, which enhances its stability and solubility. This makes it a valuable reference standard in pharmaceutical research and quality control .

Actividad Biológica

Cabazitaxel, a semisynthetic taxane, is primarily used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its impurity, specifically the Oxazolidine Protected variant, has garnered attention due to its potential biological activity and implications in pharmacology. This article delves into the biological activity of Cabazitaxel and its impurity, focusing on mechanisms of action, cytotoxicity, and clinical outcomes supported by diverse research findings.

Cabazitaxel functions by stabilizing microtubules, thereby inhibiting their disassembly, which is crucial for cell division. This mechanism is analogous to that of other taxanes like docetaxel and paclitaxel but exhibits enhanced potency against taxane-resistant cancer cells. The stabilization of microtubules leads to cell cycle arrest and ultimately apoptosis in cancer cells .

The Oxazolidine Protected impurity may influence the drug's pharmacokinetics and dynamics. Preliminary studies suggest that impurities can alter the drug's efficacy and safety profile, potentially affecting therapeutic outcomes .

Cytotoxic Activity

Cabazitaxel has demonstrated significant in vitro cytotoxicity across various tumor cell lines. Key findings include:

  • Potency Comparison : Cabazitaxel shows 10-fold greater potency than docetaxel in resistant cell lines, with IC50 values ranging from 0.013 to 0.414 μmol/L compared to docetaxel's values of 0.17 to 4.01 μmol/L .
  • Diverse Tumor Activity : It exhibits antitumor activity against a broad spectrum of cancers, including prostate (DU-145), lung (A549), colon (HCT116), and pancreatic (MIA PaCa-2) cancers .
  • Resistance Overcoming : Cabazitaxel effectively targets tumors with acquired resistance to docetaxel, making it a valuable option for patients who have previously undergone chemotherapy .

Pharmacokinetics

The pharmacokinetic profile of cabazitaxel is characterized by a long terminal half-life (approximately 123 hours in humans) and extensive tissue distribution. This profile suggests significant accumulation in tumor tissues, which may enhance therapeutic efficacy while raising concerns about potential toxicity due to prolonged exposure .

Table 1: Pharmacokinetic Parameters of Cabazitaxel

ParameterValue
Terminal Half-Life123 hours
Volume of Distribution> Body Water
ClearanceHigh across species
MetabolismPrimarily via CYP3A4

Clinical Outcomes

Clinical studies have highlighted the efficacy of cabazitaxel in improving overall survival rates among patients with mCRPC following docetaxel treatment failure. Notable findings include:

  • Survival Advantage : In a pivotal trial (TROPIC), cabazitaxel significantly improved overall survival compared to mitoxantrone, with a median survival benefit of 15.1 months versus 12.7 months for mitoxantrone .
  • Response Rates : Patients treated with cabazitaxel exhibited notable declines in prostate-specific antigen (PSA) levels, indicating effective tumor response .

Case Studies

Several case studies have documented the clinical responses to cabazitaxel:

  • Case Study 1 : A patient with heavily pretreated mCRPC experienced a significant PSA decline from 4,500 to lower levels after initiating treatment with cabazitaxel at a dose of 10 mg/m² every other week .
  • Case Study 2 : Another patient showed improved performance status and weight gain while on cabazitaxel therapy despite experiencing mild fatigue and anemia .

Propiedades

Número CAS

1373171-12-0

Fórmula molecular

C48H61NO14

Peso molecular

876.02

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

(4S,5R)-2,2-Dimethyl-4-phenyl-3,5-oxazolidinedicarboxylic Acid 5-[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cycl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.